Gadobenate dimeglumine is a paramagnetic contrast agent primarily used in magnetic resonance imaging (MRI). It is known for its ability to enhance the visibility of internal structures in the body, particularly in the evaluation of liver lesions. The compound is classified as a gadolinium-based contrast agent, which utilizes gadolinium's magnetic properties to improve image quality during MRI scans. Gadobenate dimeglumine is marketed under the brand name MultiHance and is recognized for its specific uptake by liver cells, providing more informative imaging results compared to conventional agents .
Gadobenate dimeglumine is synthesized from gadolinium oxide and a ligand known as BOPTA (bis(2-hydroxy-1,2,3-propanetricarboxylic acid) derivative). The compound falls under the category of contrast agents used in diagnostic imaging, specifically targeting the central nervous system and liver tissues. Its primary mechanism involves enhancing the contrast of MRI images by altering the relaxation times of nearby protons in water .
The synthesis of gadobenate dimeglumine involves several key steps:
Gadobenate dimeglumine has a complex molecular structure characterized by its coordination with gadolinium ions. The molecular formula can be represented as:
The structure includes multiple carboxymethyl groups that enhance its solubility and stability in aqueous solutions. The gadolinium ion is coordinated by the BOPTA ligand, which forms a chelate structure that prevents free gadolinium ions from being released into the bloodstream, thereby minimizing toxicity risks .
Gadobenate dimeglumine undergoes various chemical reactions during its synthesis and application:
The mechanism of action of gadobenate dimeglumine relies on its paramagnetic properties:
Gadobenate dimeglumine exhibits several notable physical and chemical properties:
Gadobenate dimeglumine is primarily utilized in medical imaging:
Gadobenate dimeglumine emerged from purposeful molecular engineering during the 1990s to enhance relaxivity beyond first-generation gadolinium chelates. Its chemical structure incorporates a benzoic acid moiety that enables weak and transient binding to serum albumin, increasing rotational correlation time and significantly boosting proton relaxation efficiency. This molecular innovation resulted in a T1 relaxivity approximately double that of conventional extracellular agents (6.0-6.6 L·mmol⁻¹·s⁻¹ at 1.5T versus 3.5-4.5 L·mmol⁻¹·s⁻¹ for standard GBCAs) [5] [1].
Pharmacokinetically, gadobenate exhibits bimodal excretion: 95-96% undergoes renal clearance via glomerular filtration, while 4-5% undergoes hepatobiliary excretion following uptake by functioning hepatocytes. This dual pathway enables its use as both an extracellular agent for general contrast-enhanced MRI and a liver-specific agent when imaging during the hepatobiliary phase (typically 1-3 hours post-injection). The agent's volume of distribution ranges from 0.074 ± 0.017 L/kg in the central compartment to 0.17-0.262 L/kg by area, with an elimination half-life of 1.2-1.96 hours in patients with normal renal function [1] [3] [5].
Table 1: Pharmacokinetic Profile of Gadobenate Dimeglumine
Parameter | Values (Adults) | Values (Children 2-5 Years) |
---|---|---|
Central Vd | 0.074 ± 0.017 to 0.158 ± 0.038 L/kg | 0.2 ± 0.05 L/kg |
Steady State Vd | - | 0.32 ± 0.04 L/kg |
Distribution Half-life | 0.084-0.605 hours | 0.13 ± 0.08 hours |
Elimination Half-life | 1.2 ± 0.09 to 1.96 ± 0.16 hours | 1.22 ± 0.24 hours |
Renal Excretion | 78-96% | Similar range |
Hepatobiliary Excretion | 0.6-5% | Similar range |
Gadobenate dimeglumine (MultiHance®) received its initial regulatory approval in Europe in 1998, followed by FDA clearance in the United States in 2004. Its primary indications encompass central nervous system (CNS) imaging to visualize lesions with abnormal blood-brain barrier or vascularity, and renal/aorto-ilio-femoral vascular assessment. The European Medicines Agency (EMA) and Food and Drug Administration (FDA) have maintained its unrestricted approval status despite regulatory restrictions applied to certain linear GBCAs due to gadolinium retention concerns [2] [3].
Global utilization patterns reveal distinct regional preferences: European and Asian practices frequently leverage its hepatobiliary properties for focal liver lesion characterization, while North American applications emphasize its high-relaxivity advantage for neurovascular and body imaging. Post-marketing surveillance data encompassing over 1.5 million administrations demonstrated an adverse event reporting rate of 0.05%, contributing to its favorable regulatory standing. Health Canada specifically recommends gadobenate as a preferred agent for vulnerable populations requiring repeated GBCA administrations, acknowledging its established safety profile [1] [2].
Within the GBCA classification framework, gadobenate occupies a unique hybrid position:
Unlike purely blood-pool agents (e.g., gadofosveset) or non-protein-binding extracellular agents (e.g., gadoterate, gadoteridol), gadobenate provides balanced vascular and parenchymal enhancement. Its classification as a hepatobiliary agent differs from gadoxetate, which demonstrates substantially higher hepatic uptake (approximately 50%) but compromised dynamic phase imaging due to rapid parenchymal transition. Regulatory agencies categorize gadobenate among the more stable linear agents with maintained authorization for all approved indications [1] [2] [5].
Table 2: Classification of Gadobenate Dimeglumine Relative to Other GBCAs
Characteristic | Gadobenate Dimeglumine | Standard Extracellular GBCAs | Hepatobiliary-Specific Agents |
---|---|---|---|
Molecular Structure | Linear ionic | Linear/macrocyclic | Linear ionic |
Protein Binding | Weak, transient | None | Variable |
T1 Relaxivity (1.5T) | 6.0-6.6 L·mmol⁻¹·s⁻¹ | 3.5-4.5 L·mmol⁻¹·s⁻¹ | 6.9 (gadoxetate) |
Renal Excretion | 95-96% | >99% | ≈50% |
Hepatobiliary Excretion | 4-5% | <1% | ≈50% |
Hepatobiliary Phase Timing | 60-120 minutes | Not applicable | 20 minutes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7